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Compound of Interest |

Compound Name: 5-Hydroxy Rosiglitazone
CAS No.: 257883-22-0
Cat. No.: B021103
. J

Executive Summary

This technical guide details the spectroscopic identification and characterization of 5-Hydroxy
Rosiglitazone, a primary Phase | metabolite of the antidiabetic drug Rosiglitazone (Avandia).
This metabolite is formed primarily via hepatic oxidation mediated by CYP2C8, making it a
critical biomarker for assessing CYP2C8 activity and drug-drug interactions (DDIs).

The following data integrates Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic
Resonance (NMR) profiles to provide a definitive reference for analytical validation.

Chemical Identity & Structural Properties[1][2][3][4]

5-Hydroxy Rosiglitazone is characterized by the addition of a hydroxyl group to the pyridine
ring of the parent molecule. This structural modification significantly alters the polarity and
fragmentation pattern compared to Rosiglitazone.
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Parameter Data

Common Name 5-Hydroxy Rosiglitazone (Metabolite M-III)

5-[[4-[2-[(5-hydroxy-2-
IUPAC Name pyridinyl)methylamino]ethoxy]phenyllmethyl]-2,4
-thiazolidinedione

CAS Number 257883-22-0

Molecular Formula C18H19N304S

Molecular Weight 373.43 g/mol

Parent Compound Rosiglitazone (MW 357.43)
Metabolic Enzyme CYP2C8 (Major), CYP2C9 (Minor)

Mass Spectrometry (LC-MS/MS) Profiling[5]

Mass spectrometry is the primary method for quantifying 5-Hydroxy Rosiglitazone in
biological matrices (plasma, urine). The ionization is typically performed in Positive
Electrospray lonization (ESI+) mode due to the basic nitrogen on the pyridine ring.

Fragmentation Mechanism

The fragmentation logic follows the cleavage of the ether linker and the amine bond.
e Precursor lon: The protonated molecular ion

is observed at m/z 374.1.

o Diagnostic Product lon: The most abundant and specific fragment appears at m/z 151.1. This
corresponds to the 5-hydroxy-N-methyl-2-pyridyl cation.

o Comparison: In the parent Rosiglitazone, this fragment appears at m/z 135.[1]1. The shift of
+16 Da (135 - 151) confirms the hydroxylation occurred on the pyridine ring, not the
thiazolidinedione tail.

MRM Transitions Table
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For quantitative bioanalysis (LC-MS/MS), the following Multiple Reaction Monitoring (MRM)
transitions are standard:

Precursor lon Product lon Collision Structural
Analyte .
(m/z) (m/z) Energy (eV) Assignment
Pyridine Rin
5-OH Y g
o 374.1 151.1 ~25-30 Fragment
Rosiglitazone N
(Quantifier)
Loss of H20 from
5-OH -
o 374.1 1331 ~40 Pyridine
Rosiglitazone
Fragment
Rosiglitazone Unmodified
358.1 135.1 ~25 o _
(Parent) Pyridine Ring

Fragmentation Pathway Diagram

The following diagram illustrates the cleavage points leading to the diagnostic ions.

C-N Bond Cleavage Diagnostic lon

(Collision Induced Dissociation (5-OH-Pyridyl-N-Me)
m/z 151.1
5-OH Rosiglitazone

[M+H]+ m/z 374.1 Neutral Loss

[ i ———————————

| Thiazolidinedione Tail |

! (Neutral Loss) |
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Figure 1: MS/MS fragmentation pathway showing the generation of the diagnostic m/z 151.1
ion.

NMR Spectroscopy Data
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Nuclear Magnetic Resonance (NMR) provides the structural proof of regio-selectivity. The
hydroxylation at the C-5 position of the pyridine ring destroys the symmetry of the unsubstituted
pyridine protons found in Rosiglitazone.

Diagnostic 1H NMR Signals

The key difference between Rosiglitazone and its 5-Hydroxy metabolite lies in the aromatic
region (6.5 — 8.5 ppm).

» Rosiglitazone (Parent): The pyridine ring protons (H3, H4, H5, H6) appear as a set of
multiplets. H6 (adjacent to Nitrogen) is typically the most deshielded (~8.1 ppm).

e 5-Hydroxy Rosiglitazone: The substitution pattern changes to a 2,5-disubstituted pyridine.

o H-6 (Pyridine): Appears as a sharp singlet (s) or doublet with small coupling constant (J ~
0.5-1 Hz) around 7.8 — 8.0 ppm. It is deshielded by the nitrogen but shielded slightly by the
ortho-hydroxyl group compared to the parent.

o H-3 & H-4 (Pyridine): These protons show an AB system or distinct doublets. H-3 (meta to
OH) appears upfield (~6.6 ppm), while H-4 (ortho to OH) is around 7.2 ppm.

o Thiazolidinedione (TZD) Ring: The methylene protons (CH2) at the C-5 position of the
TZD ring remain largely unchanged, appearing as a doublet of doublets (dd) around 3.0 —
3.4 ppm and 4.3 — 4.5 ppm (CH).

ive Shift Tahle ( : d6)

Proton Assignment Rosiglitazone (6 5-OH Rosiglitazone Multiplicity
ppm) (3 ppm)

Pyridine H-6 ~8.10 7.92 s (or d, J<1Hz)

Pyridine H-4 ~7.50 7.15 d/dd

Pyridine H-3 ~6.60 6.55 d

Phenyl (Central) 7.15 (d), 6.85 (d) 7.15 (d), 6.85 (d) Unchanged

N-Methyl 3.05 3.02 s

TZD -CH- 4.85 4.85 dd
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Note: Chemical shifts are approximate and solvent-dependent (typically DMSO-d6 or CD30D).

Metabolic Context & Biosynthesis

Understanding the formation of 5-Hydroxy Rosiglitazone is essential for interpreting
pharmacokinetic data. It is formed via the oxidative attack of CYP2C8 on the electron-deficient
pyridine ring.

Metabolic Pathway Diagram
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Figure 2: CYP2C8-mediated biotransformation of Rosiglitazone.
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» Rosiglitazone (Avandia) - PubChem Compound Summary. Source: National Center for
Biotechnology Information (NCBI)

« In vitro characterization of rosiglitazone metabolites and determination of the kinetic
parameters employing rat liver microsomal fraction. Source: European Journal of Drug
Metabolism and Pharmacokinetics (2011)

» 5-Hydroxy Rosiglitazone Product Data & Structure. Source: Santa Cruz Biotechnology

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-
Hydroxy Rosiglitazone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021103#spectroscopic-data-for-5-hydroxy-
rosiglitazone-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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